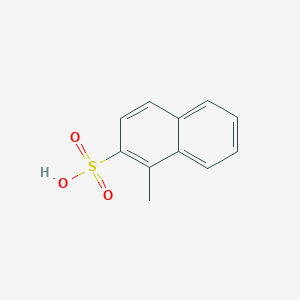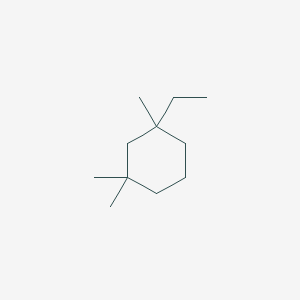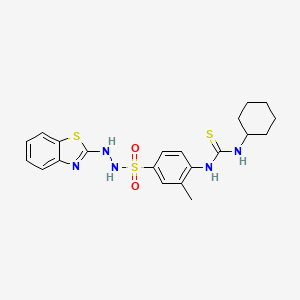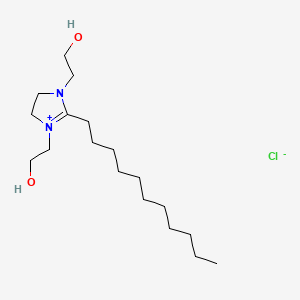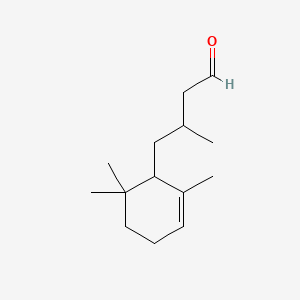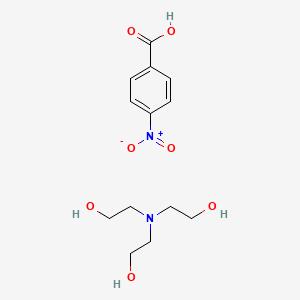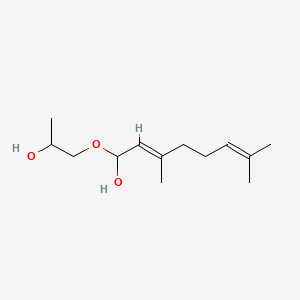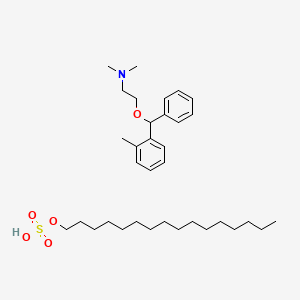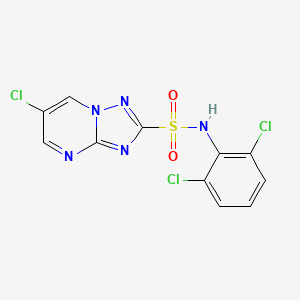
L-Tryptophan, 5-(bis(2-chloroethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- typically involves the alkylation of L-tryptophan with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective modification of the tryptophan molecule. The process generally involves:
Starting Materials: L-tryptophan and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae to produce L-tryptophan.
Chemical Modification: The L-tryptophan produced is then chemically modified using bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amine moiety, potentially altering its biological activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while nucleophilic substitution can yield various substituted tryptophan derivatives .
Wissenschaftliche Forschungsanwendungen
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Wirkmechanismus
The mechanism of action of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- involves its ability to alkylate DNA and proteins. The bis(2-chloroethyl)amine moiety forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: Another alkylating agent used in cancer therapy.
Chlorambucil: A similar compound with alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- is unique due to its combination of the amino acid L-tryptophan with the alkylating properties of bis(2-chloroethyl)amine. This dual functionality allows it to interact with biological systems in ways that other alkylating agents cannot, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
13083-65-3 |
|---|---|
Molekularformel |
C15H19Cl2N3O2 |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)/t13-/m0/s1 |
InChI-Schlüssel |
DGRNTPAKIUYGJI-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


